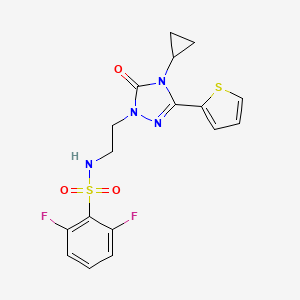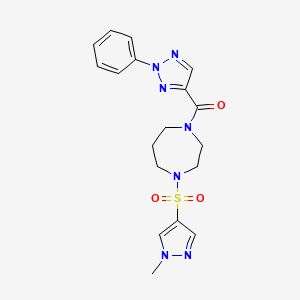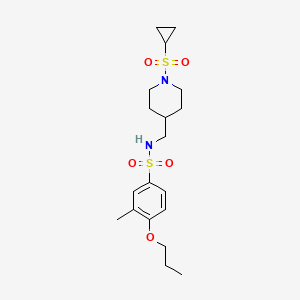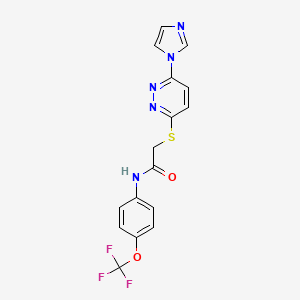![molecular formula C29H31N5O5 B2716298 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide CAS No. 899908-64-6](/img/no-structure.png)
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a useful research compound. Its molecular formula is C29H31N5O5 and its molecular weight is 529.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : Research on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural similarities with the mentioned compound, demonstrated significant anticonvulsant properties. These compounds, integrating fragments of known antiepileptic drugs, showed broad spectra of activity across different preclinical seizure models, indicating their potential as new antiepileptic agents (Kamiński et al., 2015).
Antihypertensive Activity : A study on pyrimidine derivatives, specifically 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, revealed their ability to reduce blood pressure in spontaneously hypertensive rats. This research underscores the potential of quinazoline-based compounds in developing new antihypertensive medications (Sekiya et al., 1983).
Antibacterial and Antifungal Activities : Studies on enrofloxacin hydrochloride dihydrate and temafloxacin hydrochloride, which belong to the fluoroquinolone class and share a structural resemblance to the compound , have shown significant antimicrobial properties. These compounds' efficacy against a range of bacterial and fungal pathogens highlights the importance of quinazoline derivatives in the development of new antimicrobial agents (Miranda-Calderón et al., 2014).
Anticancer Activity : Another area of research has focused on the synthesis and evaluation of quinazolinone derivatives for their potential anticancer activities. Certain 3-benzyl-4(3H)quinazolinone analogues have demonstrated remarkable broad-spectrum antitumor activity, suggesting the potential of quinazoline derivatives in cancer treatment protocols (Al-Suwaidan et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzophenone to form 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone, which is then reacted with furfural and butyric anhydride to yield the final product.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzophenone", "furfural", "butyric anhydride" ], "Reaction": [ "Step 1: Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzophenone in the presence of a suitable condensing agent such as EDCI or DCC to form 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone.", "Step 2: Reaction of 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone with furfural in the presence of a suitable catalyst such as p-toluenesulfonic acid to form 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)benzamide.", "Step 3: Reaction of 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)benzamide with butyric anhydride in the presence of a suitable catalyst such as pyridine to yield the final product, 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide." ] } | |
CAS-Nummer |
899908-64-6 |
Molekularformel |
C29H31N5O5 |
Molekulargewicht |
529.597 |
IUPAC-Name |
4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35) |
InChI-Schlüssel |
LGAZRMRMUYAZRG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2716216.png)



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)


![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)
![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)



![(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2716236.png)
